molecular formula C22H21N3O5S B403401 2-[N-(benzenesulfonyl)-4-nitroanilino]-N-(1-phenylethyl)acetamide

2-[N-(benzenesulfonyl)-4-nitroanilino]-N-(1-phenylethyl)acetamide

Katalognummer: B403401
Molekulargewicht: 439.5g/mol
InChI-Schlüssel: LAZHKSOHKBKOTO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[N-(benzenesulfonyl)-4-nitroanilino]-N-(1-phenylethyl)acetamide is an organic compound with the molecular formula C22H21N3O5S and a molecular weight of 439.48424 g/mol . This compound is characterized by the presence of a nitrophenyl group, a phenylsulfonyl group, and an acetamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of 2-[N-(benzenesulfonyl)-4-nitroanilino]-N-(1-phenylethyl)acetamide typically involves the reaction of 4-nitroaniline with phenylsulfonyl chloride to form an intermediate, which is then reacted with N-(1-phenylethyl)acetamide under specific conditions. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

2-[N-(benzenesulfonyl)-4-nitroanilino]-N-(1-phenylethyl)acetamide undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

2-[N-(benzenesulfonyl)-4-nitroanilino]-N-(1-phenylethyl)acetamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-[N-(benzenesulfonyl)-4-nitroanilino]-N-(1-phenylethyl)acetamide involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and proteins, potentially inhibiting their activity. The phenylsulfonyl group can form strong interactions with biological molecules, affecting their function. The exact molecular pathways involved are still under investigation .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 2-[N-(benzenesulfonyl)-4-nitroanilino]-N-(1-phenylethyl)acetamide include:

Eigenschaften

Molekularformel

C22H21N3O5S

Molekulargewicht

439.5g/mol

IUPAC-Name

2-[N-(benzenesulfonyl)-4-nitroanilino]-N-(1-phenylethyl)acetamide

InChI

InChI=1S/C22H21N3O5S/c1-17(18-8-4-2-5-9-18)23-22(26)16-24(19-12-14-20(15-13-19)25(27)28)31(29,30)21-10-6-3-7-11-21/h2-15,17H,16H2,1H3,(H,23,26)

InChI-Schlüssel

LAZHKSOHKBKOTO-UHFFFAOYSA-N

SMILES

CC(C1=CC=CC=C1)NC(=O)CN(C2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=CC=C3

Kanonische SMILES

CC(C1=CC=CC=C1)NC(=O)CN(C2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.